molecular formula C8H6ClNO2S B6258819 6-chloro-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1094359-89-3

6-chloro-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B6258819
CAS No.: 1094359-89-3
M. Wt: 215.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that features a benzoxazine ring system with a chlorine atom at the 6th position and a sulfanyl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazine ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogenated benzoxazine derivatives.

    Substitution: Amino or thiol-substituted benzoxazine derivatives.

Scientific Research Applications

6-chloro-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to the presence of both chlorine and sulfanyl groups, which can influence its reactivity and interactions with biological targets. This combination of functional groups can enhance its potential as a versatile scaffold in drug design and materials science.

Properties

CAS No.

1094359-89-3

Molecular Formula

C8H6ClNO2S

Molecular Weight

215.7

Purity

70

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.